molecular formula C24H26N2O4 B11188831 3'-Benzyl-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

3'-Benzyl-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

Cat. No.: B11188831
M. Wt: 406.5 g/mol
InChI Key: HKCGEAZXLBYXFW-UHFFFAOYSA-N
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Description

3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of benzyl, dimethyl, dioxane, and pyrazinoquinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione involves multiple steps, including the formation of the spiro structure and the incorporation of the benzyl and dimethyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological systems and pathways.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and derivatives of pyrazinoquinoline, such as:

Uniqueness

What sets 3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione apart is its unique spiro structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

3'-benzyl-2,2-dimethylspiro[1,3-dioxane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-4,6-dione

InChI

InChI=1S/C24H26N2O4/c1-23(2)29-21(27)24(22(28)30-23)14-18-10-6-7-11-19(18)26-13-12-25(16-20(24)26)15-17-8-4-3-5-9-17/h3-11,20H,12-16H2,1-2H3

InChI Key

HKCGEAZXLBYXFW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C2(CC3=CC=CC=C3N4C2CN(CC4)CC5=CC=CC=C5)C(=O)O1)C

Origin of Product

United States

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